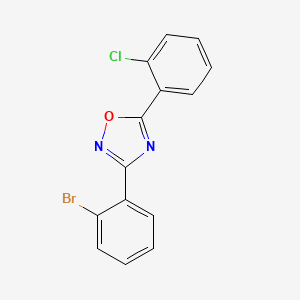

3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

説明

特性

IUPAC Name |

3-(2-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O/c15-11-7-3-1-5-9(11)13-17-14(19-18-13)10-6-2-4-8-12(10)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTCOSGKUMUJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650341 | |

| Record name | 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-28-5 | |

| Record name | 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzohydrazide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

科学的研究の応用

Medicinal Chemistry

3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has shown potential in the development of pharmaceuticals, particularly as an antimicrobial agent. Its structural analogs have been studied for their efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic drug design.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of several oxadiazole derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

Materials Science

In materials science, this compound is being investigated for its role in the synthesis of organic semiconductors. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: Organic Semiconductor Development

Research demonstrated that incorporating this compound into polymer matrices improved charge transport properties, leading to enhanced performance in OLED devices .

Agrochemicals

The compound also exhibits potential as a pesticide or herbicide due to its ability to disrupt biological processes in target organisms. Its effectiveness against specific pests can be attributed to its unique chemical structure.

Case Study: Pesticidal Efficacy

Field trials have shown that formulations containing this compound significantly reduced pest populations in agricultural settings. This suggests that it could serve as an environmentally friendly alternative to traditional pesticides .

Data Tables

作用機序

The mechanism of action of 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

類似化合物との比較

Structural Analogs and Substituent Effects

The biological and chemical properties of oxadiazoles are highly dependent on substituent identity and positioning. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Oxadiazoles

| Compound Name | Substituents (Phenyl Rings) | Molecular Weight (g/mol) | Key Properties/Biological Activities | Reference |

|---|---|---|---|---|

| 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | 2-Bromo, 2-chloro | ~335 (estimated) | Antimicrobial, anticancer (hypothesized) | N/A |

| 3-(2-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | 2-Bromo, 4-fluoro | 345.18 | Enhanced lipophilicity; antimicrobial | |

| 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole | 2-Bromo, 2,3-dichloro | 370.0 | High steric hindrance; anticancer potential | |

| 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | 4-Bromo, cyclohexyl | 307.19 | Improved solubility; material science applications | |

| 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | 3-Bromo, chloromethyl | 259.51 | Reactive chloromethyl group; synthetic utility |

Electronic and Steric Effects

- Halogen Substitutions : Bromine (Br) and chlorine (Cl) are electron-withdrawing groups, but Br has a larger atomic radius, increasing steric bulk and polarizability. For example, replacing Cl with Br in 3-(2-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole reduces reactivity in nucleophilic substitutions but enhances π-π stacking in biological systems .

- Positional Isomerism: The 2-position of substituents (e.g., 2-Br vs. 4-Br) alters dipole moments and steric interactions.

生物活性

3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS Number: 1000339-28-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of this compound is C14H8BrClN2O, with a molecular weight of 335.58 g/mol. The compound features a unique oxadiazole ring that contributes to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H8BrClN2O |

| Molecular Weight | 335.58 g/mol |

| CAS Number | 1000339-28-5 |

| PubChem CID | 26967039 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Assays :

- In vitro studies have shown that this compound exhibits cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HePG-2 (liver cancer). The IC50 values for these cell lines were reported to be in the micromolar range, indicating moderate to strong activity compared to standard chemotherapeutics like doxorubicin .

- Mechanisms of Action :

- Structure-Activity Relationship (SAR) :

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. Table 1: Representative Synthetic Conditions

| Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Microwave irradiation | 150 | 45 min | 73–99 | |

| Conventional reflux | 80–100 | 6–12 h | 51–65 | |

| Catalytic alkylation | Room temp. | 2–4 h | 47–90 |

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR validate regiochemistry and substituent positions (e.g., aromatic proton splitting patterns) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] with <2 ppm error) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Monitors reaction progress and purity, especially for volatile intermediates .

- Melting Point Analysis : Sharp melting ranges (e.g., 84–86°C) indicate crystalline purity .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking studies : Molecular docking with target proteins (e.g., farnesoid X receptor) predicts binding affinities. Software like AutoDock Vina identifies favorable substituent interactions .

- Density Functional Theory (DFT) : Multiwfn software calculates electrostatic potential surfaces and orbital compositions to optimize electronic properties .

- Molecular Dynamics (MD) : Simulations assess stability of ligand-receptor complexes under physiological conditions .

Example : Derivatives with electron-withdrawing groups (e.g., -CF) show stronger binding to PXR due to enhanced hydrophobic interactions .

Advanced: What structural features correlate with antimicrobial or anticancer activity?

Answer:

- Alkyl chain length : Longer alkyl chains (e.g., decyl) enhance antimicrobial activity by improving membrane penetration .

- Halogen positioning : 2-Bromo/2-chloro substituents on phenyl rings increase cytotoxicity in cancer cell lines (e.g., T47D breast cancer) via G1 phase arrest .

- Heterocyclic modifications : Replacing phenyl with pyridyl groups maintains apoptosis-inducing activity while reducing toxicity .

Q. Table 2: Structure-Activity Relationships (SAR)

| Substituent | Bioactivity (IC) | Mechanism | Reference |

|---|---|---|---|

| 5-(3-Chlorothiophen-2-yl) | 9.1 ± 1.3 μM (MAO-B) | Competitive inhibition | |

| 3-(4-Trifluoromethylphenyl) | <1 μM (Caspase-3) | TIP47 protein binding | |

| 5-Decylthio | MIC: 2 μg/mL (C. albicans) | Membrane disruption |

Advanced: How should researchers address discrepancies in reported biological activities?

Answer:

- Standardize assays : Use consistent protocols (e.g., serial dilution methods) and cell lines (e.g., MX-1 tumors) to minimize variability .

- Meta-analysis : Compare data across studies while controlling for variables like solvent (DMSO concentration) and exposure time .

- Dose-response validation : Replicate experiments with purified batches to confirm activity thresholds .

Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Answer:

- Xenograft models : MX-1 breast cancer xenografts in nude mice assess tumor regression and systemic toxicity .

- Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentration and metabolite formation post-administration .

- Safety thresholds : Monitor liver enzymes (ALT/AST) and renal function to establish no-observed-adverse-effect levels (NOAEL) .

Basic: What safety protocols are essential during synthesis and handling?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., brominated byproducts) .

- Waste disposal : Neutralize halogenated waste with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。